molecular formula C9H14ClN3 B1369474 N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 3298-28-0

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B1369474
CAS No.: 3298-28-0
M. Wt: 199.68 g/mol
InChI Key: KOJAIQGHMRKCQR-UHFFFAOYSA-N
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Description

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to an ethane-1,2-diamine moiety, with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 6-chloropyridine-2-amine with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction may require a catalyst, such as palladium on carbon, to facilitate the coupling of the amine groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine can be compared with other pyridine derivatives, such as:

    N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but differ in their functional groups and overall structure.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different chemical properties and reactivity.

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylethane-1,2-diamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJAIQGHMRKCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605670
Record name N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3298-28-0
Record name N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloropyridine (29.6 g., 0.20 mole) and unsymmetrical dimethylethylenediamine (52.9 g., 0.60 mole) in 100 ml of pyridine is stirred at reflux for 48 hours. The pyridine is removed under reduced pressure and the residual mixture is poured into water and made basic with excess sodium hydroxide. The product is extracted into ethyl acetate which is then concentrated and the residual oil is distilled. 2-(2-Dimethylaminoethylamino)-6-chloropyridine boiling at 104°-105° at 0.2 mm is collected in 70% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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